BENZO(a)PYREN-6-OL, ACETATE

Description

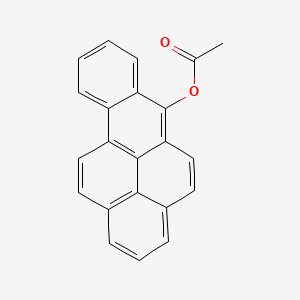

Structure

2D Structure

3D Structure

Properties

CAS No. |

53555-67-2 |

|---|---|

Molecular Formula |

C22H14O2 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

benzo[b]pyren-6-yl acetate |

InChI |

InChI=1S/C22H14O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2-12H,1H3 |

InChI Key |

PSUANBYSDSSXCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |

Origin of Product |

United States |

Synthetic Methodologies for Benzo a Pyren 6 Ol, Acetate and Analogous Polycyclic Aromatic Hydrocarbon Acetates

Regioselective O-Acetylation Strategies for Hydroxylated Benzo[a]pyrene (B130552) Precursors

The direct synthesis of Benzo(a)pyren-6-ol, acetate (B1210297), is achieved through the acetylation of its corresponding phenolic precursor, 6-hydroxybenzo[a]pyrene (B1212588) (6-HO-BP). This transformation is a standard esterification where the hydroxyl group of the phenol (B47542) reacts with an acetylating agent. A documented method involves the treatment of a reaction mixture containing the 6-hydroxybenzo[a]pyrene precursor with an acetylating agent to yield 6-acetoxybenzo[a]pyrene. researchgate.net Another established method to form 6-acetoxybenzo[a]pyrene is through the oxidation of benzo[a]pyrene using lead tetra-acetate.

The precursor, 6-HO-BP, can be synthesized from benzo[a]pyrene (BP) via a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to create 6-formylbenzo[a]pyrene. nih.gov This intermediate then undergoes Baeyer-Villiger oxidation to yield a formate (B1220265) ester, which can be hydrolyzed to the desired 6-HO-BP. nih.gov

For polyhydroxylated PAHs, achieving regioselectivity in O-acetylation is a significant challenge. The specific site of acetylation is dictated by the relative reactivity of the different hydroxyl groups on the aromatic skeleton. In the broader context of phenol acylation, regioselectivity can often be controlled by the choice of catalysts and reaction conditions. chemcess.com For instance, Friedel-Crafts acylation of phenolic substrates using catalysts like zinc chloride supported on alumina (B75360) under microwave irradiation can favor ortho-acylation with high regioselectivity. rsc.org While this applies to C-acylation, similar principles of steric hindrance and electronic effects guide O-acetylation. For PAPs with multiple hydroxyl groups, acetylation with acetic anhydride (B1165640) can produce diacetate derivatives, and the reaction conditions can be tuned to favor specific isomers. nih.gov The 6-position of benzo[a]pyrene is known to be highly susceptible to chemical reactions, which can simplify regioselective functionalization at this site. nih.gov

Table 1: Selected Reagents for Phenol Acylation and Derivatization

| Reagent/Catalyst System | Application | Selectivity | Reference |

|---|---|---|---|

| Acetic Anhydride / Pyridine | General acetylation of hydroxyl groups. | Typically non-selective for multiple hydroxyls without directing groups. | nih.gov |

| Lead Tetra-acetate | Oxidation of benzo[a]pyrene to 6-acetoxybenzo[a]pyrene. | High selectivity for the 6-position. | |

| FeCl₃ / Microwave | Regioselective ortho-acylation of simple phenols. | High ortho-selectivity for C-acylation. | researchgate.net |

| ZnCl₂ on Al₂O₃ / Microwave | Regioselective ortho-C-acylation of phenolic substrates. | High ortho-selectivity. | rsc.org |

Multi-step Organic Synthesis Pathways for Benzo[a]pyrene Framework Derivatization

The construction of the benzo[a]pyrene framework and its functionalized derivatives often requires sophisticated multi-step synthesis pathways. These methods are essential for creating specific isomers of hydroxylated BPs that serve as precursors to their acetate esters.

A common strategy involves the use of modern cross-coupling reactions. For example, the synthesis of various BP phenols (excluding 6-HO-BP) frequently utilizes the Palladium-catalyzed Suzuki-Miyaura cross-coupling of a naphthalene (B1677914) boronate ester with a substituted aryl bromide or triflate ester. nih.govnih.gov This powerful C-C bond-forming reaction allows for the convergent assembly of the complex polycyclic system from more accessible building blocks.

Once the core benzo[a]pyrene structure is assembled, further derivatization can be performed. For instance, after obtaining the BP phenols, they can be subjected to oxidation to form various benzo[a]pyrene quinones. The regioselectivity of this oxidation is highly dependent on the reagent used; o-iodoxybenzoic acid (IBX) tends to yield ortho-quinones, whereas bis(trifluoroacetoxy)iodobenzene (BTI) can produce quinone isomers with carbonyl groups in different rings. nih.govnih.govnih.gov These pathways highlight the versatility of synthetic chemistry in creating a wide array of functionalized benzo[a]pyrene derivatives.

Preparation of Isotopic Analogues for Mechanistic Investigations

The synthesis of isotopically labeled analogues of Benzo(a)pyren-6-ol, acetate, and related metabolites is crucial for mechanistic studies and for use as internal standards in sensitive analytical techniques like mass spectrometry. nih.govnih.gov The incorporation of heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (D), allows for the precise tracking and quantification of these compounds in biological and environmental samples. researchgate.netsemanticscholar.org

One synthetic approach to ¹³C-labeled BP metabolites starts with a simple, isotopically enriched precursor like ¹³C₆-benzene. researchgate.net Through a multi-step process, this labeled starting material is converted into ¹³C₆-pyrene. This intermediate is then used in a Friedel-Crafts reaction to construct the benzo[a]pyrene framework, resulting in a product with six ¹³C atoms located in one of the aromatic rings. researchgate.net This method has been successfully used to prepare a variety of labeled BP metabolites. researchgate.netsemanticscholar.org

Another strategy involves the synthesis of tritium (B154650) (³H)-labeled benzo[a]pyrene. For example, [6-³H]benzo[a]pyrene has been synthesized and its identity confirmed by converting it to 6-acetoxybenzo[a]pyrene. The specific activity of the starting material and the final product can be compared to confirm the location of the isotopic label with high precision. In one such experiment, the conversion of [6-³H]benzo[a]pyrene to its acetate derivative demonstrated that 98.5% of the tritium was located at the 6-position, validating the synthetic route.

These labeling methods are indispensable for understanding the metabolic pathways of benzo[a]pyrene. By using labeled compounds, researchers can differentiate between administered compounds and their metabolites from the background of other molecules in complex biological systems. nih.gov

Table 2: Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 6-Acetoxybenzo[a]pyrene, Benzo[pqr]tetraphen-6-yl acetate |

| 6-hydroxybenzo[a]pyrene | 6-HO-BP |

| Benzo[a]pyrene | BP |

| Phosphorus oxychloride | POCl₃ |

| Dimethylformamide | DMF |

| 6-formylbenzo[a]pyrene | |

| o-iodoxybenzoic acid | IBX |

| bis(trifluoroacetoxy)iodobenzene | BTI |

| ¹³C₆-benzene | |

| ¹³C₆-pyrene | |

| [6-³H]benzo[a]pyrene | |

| Lead tetra-acetate | |

| Succinic anhydride | |

| Pyrene (B120774) | |

| Naphthalene boronate ester | |

| Zinc chloride |

Advanced Analytical Chemistry Techniques for the Characterization and Trace Detection of Benzo a Pyren 6 Ol, Acetate

Advanced Sample Preparation and Enrichment Protocols

The initial and most critical stage in the analysis of Benzo(a)pyren-6-ol, acetate (B1210297) is the sample preparation. The primary objectives are to efficiently extract the target analyte from the sample matrix, remove interfering compounds, and concentrate the analyte to a level suitable for instrumental detection. jfda-online.com

Solvent-Based Extraction Methodologies

Liquid-liquid extraction (LLE) and its modern variations, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are foundational techniques for extracting PAHs and their derivatives from various samples. academie-sciences.frencyclopedia.pub The choice of solvent is paramount and is dictated by the polarity of the target analyte and the nature of the sample matrix.

For PAHs and their moderately polar derivatives, solvents like ethyl acetate, acetonitrile (B52724), and acetone (B3395972) are frequently employed. labrulez.comnih.gov Research on BaP in meat products demonstrated that ethyl acetate provides excellent extraction efficiency, with average recoveries around 98%. thermofisher.com Similarly, a Small Volume Ethyl Acetate-based Liquid-Liquid Extraction (SVEA-LLE) has been successfully developed for analyzing PAHs in wastewater, highlighting the solvent's versatility. labrulez.com The QuEChERS methodology, originally for pesticides, has been adapted for PAHs, often using acetonitrile or acetone for the initial extraction. nih.govnih.gov For instance, a modified QuEChERS method using acetone was effective for extracting BaP from complex bread matrices. nih.gov

Table 1: Comparison of Solvent-Based Extraction Techniques for Benzo[a]pyrene (B130552) and Related Compounds

| Method | Extraction Solvent(s) | Sample Matrix | Key Findings & Recoveries | Reference |

| SVEA-LLE | Ethyl Acetate | Wastewater | Efficient extraction without need for evaporative concentration. | labrulez.com |

| LLE | Water-Ethyl Acetate | Seafood | Effective phase separation induced by MgSO₄-NaCl addition. | oup.com |

| QuEChERS | Acetonitrile | Tea | Combination with SAX sorbent and final LLE gave acceptable recoveries. | nih.gov |

| Modified QuEChERS | Acetone | Bread | Average recovery of 95-120% for BaP. | nih.gov |

| Solvent Extraction | Ethyl Acetate | Meat Products | Average recovery of 98% for BaP. | thermofisher.com |

| Soxhlet/Sonication | Methanol, Isooctane | Sunflower Seeds | Both methods were effective, but yielded different results for specific PAHs. | tums.ac.ir |

Solid-Phase Extraction and Microextraction Techniques

Following initial solvent extraction, solid-phase extraction (SPE) is the most common technique for sample clean-up and enrichment. encyclopedia.pub It utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. For PAHs and their derivatives, reversed-phase (C18) and normal-phase (silica, alumina) sorbents are widely used. fishersci.commdpi.com

A method for determining BaP in drinking water employed a C18 SPE column, which effectively concentrated the analyte from large volume water samples. fishersci.com In the analysis of complex food matrices like edible oils, a multi-step process involving LLE followed by cleanup on a C18 or silica (B1680970) SPE cartridge is common. mdpi.com Some standardized methods, such as ISO 15302 for BaP in fats and oils, specify cleanup using a packed alumina (B75360) column. mdpi.com

Microextraction techniques, which are miniaturized versions of LLE and SPE, have gained prominence as they significantly reduce solvent consumption and sample volume. Solid-phase microextraction (SPME) has been successfully applied for the rapid determination of BaP in vegetable oils. researchgate.net Another innovative approach is saponification-solvent microextraction, which was developed for the analysis of BaP in milk, a complex, high-fat matrix. ikm.org.my

Table 2: Solid-Phase Extraction and Microextraction Methods for Benzo[a]pyrene

| Technique | Sorbent/Phase | Elution Solvent | Sample Matrix | Key Features | Reference |

| SPE | C18 | Ethyl Acetate, Dichloromethane | Drinking Water | Automated procedure for concentrating trace analytes. | fishersci.com |

| SPE | Silica Gel | Hexane-Dichloromethane | Seafood | Post-LLE cleanup to remove matrix interferences. | oup.com |

| Column Chromatography | Alumina | Hexane | Edible Oils | ISO 15302 standard method for BaP cleanup. | mdpi.com |

| SPME | (Not specified) | Thermal Desorption | Vegetable Oils | Rapid, solvent-minimized method. | researchgate.net |

| Solvent Microextraction | Not Applicable | Not Applicable (liquid phase) | Milk | Combined with saponification for high-fat samples. | ikm.org.my |

| MISPE | Molecularly Imprinted Polymer | (Varies) | Edible Oils | Highly selective extraction for BaP. | mdpi.com |

Chromatographic Clean-up and Fractionation Procedures

For exceptionally complex samples, additional chromatographic cleanup beyond a simple SPE step may be necessary. These procedures fractionate the extract to isolate the compounds of interest from a broader range of matrix components. Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is effective for removing large molecules like lipids and polymers from extracts before PAH analysis. mdpi.comgcms.cz

In some methods, multiple column chromatography steps are employed. For instance, the analysis of PAHs in food can involve an initial SPE cleanup on a C18 cartridge followed by further fractionation on a silica gel column. mdpi.comresearchgate.net For samples with high sulfur content, cleanup using a column of activated copper may be required to prevent interference in the subsequent chromatographic analysis. cdc.gov The combination of these techniques ensures that the final extract injected into the analytical instrument is sufficiently clean to allow for accurate and reliable quantification of trace-level analytes like Benzo(a)pyren-6-ol, acetate.

High-Resolution Chromatographic Separation Sciences

Once the sample has been prepared, high-resolution chromatography is employed to separate the target analyte from other remaining compounds in the extract. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two principal techniques used for the analysis of PAHs and their derivatives. jfda-online.com

Gas Chromatography (GC) Separations and Stationary Phase Selection

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile compounds. nih.govmdpi.com For polar PAH derivatives like phenols, direct analysis by GC can be problematic due to poor peak shape and potential thermal degradation. Therefore, a derivatization step is often performed to convert the polar hydroxyl group into a less polar, more volatile ether or ester. nih.gov

A key study on the GC-MS analysis of BaP metabolites demonstrated that trimethylsilylation of the derivatives was necessary for successful separation. nih.gov The study used Dexsil-300 and OV-1 columns for separation, noting that while diols were well-separated, the isomeric phenols were more challenging to resolve. nih.gov This finding is directly relevant to the analysis of Benzo(a)pyren-6-ol, which would be analyzed as its trimethylsilyl (B98337) ether following hydrolysis of the acetate group. The acetate itself may also be amenable to direct GC analysis.

The selection of the GC column's stationary phase is critical. For PAH analysis, columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms) are very common as they provide good selectivity for these aromatic structures. nih.govgcms.cz

Table 3: Gas Chromatography (GC) Conditions for the Analysis of Benzo[a]pyrene Derivatives

| Column Stationary Phase | Derivatization | Detection | Key Application | Reference |

| Dexsil-300, OV-1 | Trimethylsilylation | MS | Separation of synthesized BaP derivatives, including phenols and diols. | nih.gov |

| DB-5 | None specified | MS | Detection of BaP metabolites after degradation experiments. | nih.gov |

| High-phenyl phase | None specified | TOF-MS, MS/MS | Optimized resolution of isobaric PAHs in tea extracts. | gcms.cz |

| Rxi-XLB | None specified | MS/MS | Analysis of PAHs in food matrices after QuEChERS extraction. | jfda-online.com |

High-Performance Liquid Chromatography (HPLC) Separations (Normal and Reversed Phase)

HPLC is arguably the most common technique for the analysis of PAHs and their metabolites, especially for less volatile or thermally sensitive compounds. nih.gov Reversed-phase HPLC is the predominant mode, where a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. nih.gov

A seminal study detailed an HPLC method for separating BaP and six of its key oxidative metabolites, including phenols and dihydrodiols. nih.gov The method utilized a C18 reversed-phase column (Nucleosil® C18) with a methanol/water gradient and UV detection, achieving baseline separation of most metabolites. nih.gov Such a method would be directly applicable to the analysis of this compound, which would elute based on its specific polarity within the metabolite profile.

HPLC is frequently paired with a fluorescence detector (FLD) because many PAHs are naturally fluorescent, providing very high sensitivity and selectivity. fishersci.comchromatographyonline.com For non-fluorescent metabolites or for structural confirmation, coupling HPLC to a mass spectrometer (HPLC-MS) is increasingly common.

Table 4: High-Performance Liquid Chromatography (HPLC) Conditions for Benzo[a]pyrene and Metabolites

| Column | Mobile Phase | Detection | Key Application | Reference |

| Nucleosil® 100-5 C18 | Methanol / Water Gradient | UV | Separation of BaP and six of its primary metabolites. | nih.gov |

| Ultrasphere® ODS (C18) | Acetonitrile / Water Gradient | UV | Alternative column for separating BaP metabolites. | nih.gov |

| (Not specified C18) | (Not specified) | FLD | Analysis of BaP in water after automated SPE. | fishersci.com |

| Acclaim 120 C8 & Phenyl-1 | (Not specified) | FLD | On-line SPE-HPLC for BaP in meat products. | thermofisher.com |

| (Not specified C18) | Acetonitrile / Water Gradient | FLD | Analysis of BaP-tetrahydrotetrols from hydrolyzed protein adducts. | nih.gov |

State-of-the-Art Spectrometric Detection and Structural Elucidation

Advanced spectrometric techniques are indispensable for the unambiguous identification and quantification of this compound, particularly at trace levels. These methods provide critical information on the compound's molecular weight, elemental composition, and structural features.

Mass Spectrometry (MS) Applications in Electron Ionization and Chemical Ionization Modes

Mass spectrometry is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. In the context of this compound, both electron ionization (EI) and chemical ionization (CI) modes offer distinct advantages.

Electron Ionization (EI): This hard ionization technique bombards molecules with high-energy electrons (typically 70 eV), leading to extensive fragmentation. epa.gov The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a prominent molecular ion peak and a series of fragment ions. For this compound, the molecular ion (M+) would be observed at an m/z corresponding to its molecular weight. nist.gov The fragmentation pattern would likely involve the loss of the acetate group, providing structural confirmation. EI is often coupled with gas chromatography (GC) for the separation of complex mixtures prior to detection. epa.gov

Chemical Ionization (CI): In contrast to EI, CI is a soft ionization technique that results in less fragmentation and a more abundant protonated molecule or adduct ion. nih.govroutledge.com This is particularly useful for confirming the molecular weight of the analyte. routledge.com For this compound, CI would produce a strong signal for the [M+H]+ ion, corroborating the molecular mass determined by other methods. Atmospheric pressure chemical ionization (APCI) is a common CI technique used in conjunction with liquid chromatography (LC) for the analysis of PAH metabolites. nih.gov

| Ionization Mode | Key Feature | Application for this compound |

| Electron Ionization (EI) | Produces a detailed fragmentation pattern. nist.gov | Structural elucidation and confirmation. |

| Chemical Ionization (CI) | Generates a strong molecular ion peak with minimal fragmentation. nih.govroutledge.com | Accurate molecular weight determination. |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry, or MS/MS, significantly enhances the selectivity and sensitivity of detection by performing multiple stages of mass analysis. researchgate.net In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. researchgate.net

This technique is invaluable for distinguishing between isomers and for detecting trace amounts of the target compound in complex matrices. researchgate.net For this compound, with a molecular formula of C22H14O2, the precursor ion at m/z 310 would be selected. Fragmentation would likely yield a prominent product ion at m/z 268, corresponding to the loss of the acetyl group (CH2CO). This specific fragmentation pathway provides a high degree of confidence in the identification of the compound. Research on related benzo[a]pyrene compounds has demonstrated the power of MS/MS in identifying specific metabolites and their fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places, allowing for the determination of a compound's elemental formula. savemyexams.combioanalysis-zone.com This capability is crucial for differentiating between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound (C22H14O2), the theoretical monoisotopic mass is 310.099380 Da. chemspider.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with high accuracy (typically < 5 ppm error), confirming the elemental formula and distinguishing it from other potential isobaric interferences. mdpi.com This level of precision is essential for the unambiguous identification of the compound in complex environmental or biological samples. researchgate.net

| Technique | Information Provided | Significance for this compound |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. researchgate.net | Confirms the presence of the acetate group and the benzo[a]pyrene core. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. savemyexams.com | Unambiguously determines the molecular formula as C22H14O2. |

Fluorescence and Ultraviolet Detection in Chromatographic Systems

Both fluorescence and ultraviolet (UV) detection are commonly employed in conjunction with high-performance liquid chromatography (HPLC) for the analysis of PAHs and their derivatives. rsc.orgnih.gov

Fluorescence Detection: Many PAHs, including benzo[a]pyrene and its derivatives, are naturally fluorescent, making fluorescence detection an extremely sensitive and selective method. tandfonline.commdpi.com The technique involves exciting the molecule at a specific wavelength and detecting the emitted light at a longer wavelength. tandfonline.com This high degree of specificity allows for the detection of trace amounts of this compound even in the presence of co-eluting non-fluorescent compounds. thermofisher.com HPLC with fluorescence detection is a widely used method for the determination of benzo[a]pyrene in various matrices. nih.govthermofisher.com

Ultraviolet (UV) Detection: UV detectors measure the absorbance of UV light by the analyte. nih.gov While generally less sensitive and selective than fluorescence detection for PAHs, UV detection is a robust and versatile technique. nih.govcdc.gov this compound, with its extensive aromatic system, would exhibit strong UV absorbance, allowing for its detection and quantification. HPLC with UV detection is often used for the analysis of PAH metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

While mass spectrometry provides information on mass and fragmentation, NMR and FT-IR spectroscopy offer detailed insights into the specific arrangement of atoms within the molecule, providing definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for elucidating the complete chemical structure of a molecule. sciencepublishinggroup.com For this compound, ¹H NMR would show characteristic signals for the aromatic protons of the benzo[a]pyrene ring system and a distinct singlet for the methyl protons of the acetate group. ¹³C NMR would provide information on all the carbon atoms in the molecule. The structural features of related benzo[a]pyrene adducts have been extensively studied using high-resolution NMR methods. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. unit.no The resulting spectrum provides a fingerprint of the functional groups present. In the FT-IR spectrum of this compound, a characteristic strong absorption band would be expected for the carbonyl (C=O) stretching vibration of the acetate group around 1755-1760 cm⁻¹. Vibrations associated with the aromatic C-H and C=C bonds of the benzo[a]pyrene core would also be present. sfasu.edu

Rigorous Method Validation and Performance Assessment in Research Laboratories

To ensure the reliability and accuracy of analytical data, the methods used for the determination of this compound must undergo rigorous validation. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.netnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. researchgate.netnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Performance assessment involves the ongoing evaluation of the method's performance through the use of quality control samples, participation in proficiency testing schemes, and adherence to established quality assurance protocols. epa.govcdc.gov This ensures the continued reliability of the data generated in research laboratories.

| Validation Parameter | Description | Importance in this compound Analysis |

| Linearity | Proportionality of signal to concentration. nih.gov | Ensures accurate quantification over a range of concentrations. |

| Accuracy | Closeness to the true value. nih.gov | Critical for obtaining reliable quantitative data. |

| Precision | Reproducibility of results. researchgate.net | Demonstrates the robustness and reliability of the method. |

| LOD/LOQ | Lowest detectable/quantifiable concentration. nih.gov | Essential for trace-level analysis in environmental and biological samples. |

| Selectivity | Ability to differentiate the analyte from interferences. researchgate.net | Crucial for accurate analysis in complex matrices. |

Environmental Occurrence, Formation, and Abiotic Transformation Pathways of Benzo a Pyren 6 Ol, Acetate Precursors and Analogues

Anthropogenic and Natural Emission Sources of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of two or more fused aromatic rings. nih.govacs.org They are not manufactured for commercial purposes but are the unintended byproducts of incomplete combustion of organic materials. nih.govnih.gov This formation process makes them ubiquitous environmental contaminants, with origins tracing back to both human activities and natural events. acs.orgresearchgate.net

Anthropogenic Sources: The majority of PAHs found in the environment are a result of human activities. tandfonline.com These sources are widespread and contribute to the contamination of air, water, and soil. ontosight.ai Significant anthropogenic sources include:

Industrial Processes: Activities such as the production of aluminum, iron, and steel, as well as cement manufacturing and the use of coal-tar pitch, are major emitters of PAHs. tandfonline.com Metallurgical and coking plants also release substantial quantities. ontosight.ai

Residential and Commercial Heating: The burning of wood, coal, and other forms of biomass for heating purposes is a primary contributor to atmospheric PAH pollution, especially in residential areas. ontosight.ainih.gov

Transportation: Exhaust from vehicles, particularly those powered by diesel engines, is a significant source of airborne PAHs. nih.gov

Waste Disposal: The incineration of both municipal and industrial waste leads to the formation and release of PAHs. tandfonline.com

Agricultural Activities: The open burning of biomass and agricultural residues results in the emission of PAHs, impacting rural air quality. tandfonline.com

Household Sources: Common domestic activities like cooking with various fuels (oil, gas, wood) and smoking tobacco also contribute to indoor and outdoor PAH levels. nih.govtandfonline.com

Contamination Incidents: Spills of petroleum products and the leaching of chemicals from creosote-treated wood are direct sources of PAH contamination in soil and aquatic environments. ontosight.ai

Natural Sources: Although overshadowed by anthropogenic emissions, natural sources also contribute to the environmental load of PAHs. These include:

Wildfires: Forest and prairie fires are significant natural sources of PAHs, releasing large quantities into the atmosphere over extensive areas. ontosight.aiacs.org

Volcanic Activity: Volcanic eruptions can emit PAHs along with other gases and particulate matter. researchgate.nettandfonline.com

Geological Formations: PAHs are naturally occurring components of fossil fuels like coal and crude oil, formed over geological time from organic deposits. acs.org The natural erosion of coal-bearing rock can introduce PAHs into rivers and surrounding landscapes. d-nb.info

Formation Mechanisms of Oxygenated Polycyclic Aromatic Hydrocarbons in the Environment

As an oxygenated PAH (O-PAH), Benzo(a)pyren-6-ol, acetate's formation is part of a broader class of chemical transformations. O-PAHs are derivatives of PAHs that have incorporated one or more oxygen atoms into their structure, commonly as hydroxyl, ketone, or quinone functional groups. nih.gov Their presence in the environment is attributed to two main pathways:

Primary Emissions: O-PAHs can be formed directly during the same incomplete combustion events that generate their parent PAHs. nih.govmdpi.com The specific O-PAHs formed and their quantities are influenced by combustion parameters such as temperature and the amount of available oxygen. nih.gov

Secondary Formation: A significant portion of O-PAHs in the environment are formed after the initial emission of PAHs through chemical transformations. mdpi.com The most prominent of these is photo-oxidation, where airborne PAHs react with oxidants like hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and ozone (O3) in the presence of sunlight. d-nb.infonih.gov

The formation of Benzo(a)pyren-6-ol, acetate (B1210297) would logically proceed through the oxidation of its parent compound, Benzo(a)pyrene (BaP), to create Benzo(a)pyren-6-ol. This would be followed by an acetylation step. While the specific environmental conditions favoring this acetylation are not well-documented, the initial oxidation of BaP is a recognized environmental process. For example, the oxidation of BaP is known to produce various diones, including benzo[a]pyrene-1,6-dione. acs.org

Distribution and Concentrations in Diverse Environmental Compartments (Atmosphere, Aquatic Systems, Soil, Sediments)

The physical and chemical properties of PAHs and O-PAHs, such as their low water solubility and high affinity for organic matter, dictate their distribution across different environmental compartments. cdc.gov

Atmosphere: In the air, PAHs with lower molecular weights may be present in the gaseous phase. In contrast, heavier compounds like BaP and its derivatives tend to adhere to particulate matter. nih.gov This association with airborne particles facilitates their transport over long distances. cdc.gov O-PAHs can also be present in the atmosphere at notable concentrations, with levels sometimes rivaling or even surpassing those of their parent PAHs. In some urban settings, total O-PAH concentrations have been recorded at several nanograms per cubic meter (ng/m³). acs.org

Aquatic Systems: PAHs and O-PAHs find their way into rivers, lakes, and oceans through atmospheric deposition, surface runoff from contaminated land, and discharges from industrial and municipal sources. researchgate.net Their hydrophobic nature causes them to bind to suspended particles and eventually settle into the sediment at the bottom. cdc.gov The presence of oxygen-containing functional groups in some O-PAHs can increase their polarity and, consequently, their mobility in water compared to the parent PAHs. researchgate.net

Soil and Sediments: Soils and sediments act as significant reservoirs for PAHs and O-PAHs. mdpi.com These compounds can accumulate over time, reaching high concentrations in areas with significant industrial or urban activity. The organic matter within soil is a key factor in the retention of these compounds. mdpi.com Research has indicated a strong correlation between the concentrations of O-PAHs and their parent PAHs in soil. mdpi.com For example, a study of remote forest soils found a significant positive correlation between the concentrations of a suite of nine O-PAHs and 23 PAHs. nih.gov

Interactive Table: Concentrations of Selected O-PAHs in Various Environmental Media

| Environmental Compartment | Compound/Class | Concentration Range | Location/Study Details |

| Urban Air (PM2.5) | Σ10OPAHs | 3.5 ± 1.6 to 10.0 ± 9.2 ng/m³ | Central Europe, summer and winter acs.org |

| Urban Air (PM2.5) | Quinones | 1.44 ± 0.24 ng m−3 | Bologna, Italy, warm and cold seasons nih.gov |

| Remote Forest Soil (Organic Layer) | Σ9OPAHs | 6 ± 6 to 39 ± 25 ng g⁻¹ | Four U.S. remote forests nih.gov |

| Remote Forest Soil (Mineral Soil) | Σ9OPAHs | 3 ± 1 to 11 ± 3 ng g⁻¹ | Four U.S. remote forests nih.gov |

| Agricultural Soil | Total OPAHs | 9 ng/g | 26 provinces in eastern China nih.gov |

| Urban Soil | Total OPAHs | 106 ng/g | Four urban areas in Nepal nih.gov |

Abiotic Degradation and Environmental Fate Processes (e.g., Photo-oxidation, Chemical Oxidation)

The persistence of this compound and its related compounds in the environment is governed by a variety of degradation processes, with abiotic (non-biological) pathways playing a crucial role.

Photo-oxidation: One of the primary mechanisms for the breakdown of PAHs in the environment is photo-oxidation, which occurs in the atmosphere and on surfaces exposed to sunlight. tandfonline.com This process is driven by the reaction of PAHs with photochemically produced oxidizing agents. d-nb.info Interestingly, the presence of a mixture of PAHs can accelerate this process. For instance, smaller PAHs can facilitate the photo-oxidation of larger, more complex PAHs by preventing a process called light quenching and promoting the formation of singlet oxygen, a highly reactive form of oxygen that can then degrade the larger molecules. nih.govacs.org The end products of PAH photo-oxidation are frequently O-PAHs. tandfonline.com

Chemical Oxidation: In the absence of light, PAHs can still be degraded through chemical oxidation, particularly in soils and sediments. tandfonline.com This process is often catalyzed by naturally occurring minerals. tandfonline.com Metal oxides, such as those of manganese (MnO₂) and iron (FexOy), and various clay minerals have been shown to oxidize PAHs. tandfonline.com The efficiency of this degradation pathway is influenced by the specific properties of the PAH and the mineral catalyst, as well as by environmental factors like pH and temperature. tandfonline.com

The presence of the acetate group in this compound introduces an additional consideration for its environmental fate. Acetate esters are susceptible to hydrolysis, a chemical reaction with water that would break the ester bond and convert the compound back to its alcohol form, Benzo(a)pyren-6-ol. The rate of this hydrolysis would be dependent on environmental pH and the presence of any catalytic agents. The resulting Benzo(a)pyren-6-ol would then be subject to the same degradation pathways as other O-PAHs.

The environmental journey of this compound is intricately woven into the complex tapestry of reactions that its precursors and analogues undergo. ontosight.ai While direct scientific investigation into this specific compound is not extensive, the wealth of knowledge regarding the behavior of PAHs and O-PAHs provides a solid foundation for understanding its probable distribution, transformation, and ultimate fate in the environment.

Metabolic Transformation and Biotransformation of Benzo a Pyren 6 Ol, Acetate and Benzo a Pyrene Derivatives in Non Human Biological Systems

Enzymatic Biotransformation Pathways in Prokaryotic and Eukaryotic Models

The enzymatic biotransformation of BaP and its derivatives is a multi-step process primarily categorized into Phase I and Phase II reactions. These reactions are catalyzed by a suite of enzymes that modify the chemical structure of the xenobiotics, generally to increase their water solubility and facilitate their excretion.

Cytochrome P450 Monooxygenase Systems in Xenobiotic Metabolism

The initial and rate-limiting step in the metabolism of BaP is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes, particularly isoforms CYP1A1, CYP1A2, and CYP1B1, are responsible for the oxidative metabolism of BaP. nih.gov They introduce an oxygen atom into the BaP molecule, forming reactive epoxide intermediates, such as BaP-7,8-epoxide. oup.comoup.com

Different CYP isoforms exhibit varying efficiencies in metabolizing BaP. For instance, CYP1A1 and CYP1B1 are considered the primary catalysts for the metabolic activation of BaP. oup.comosti.gov Studies using human recombinant CYPs have shown that CYP1A1 and CYP1B1 are highly efficient in producing BaP-7,8-dihydrodiol and BaP-9-ol, which are key intermediates in the pathway leading to the formation of the ultimate carcinogen, BaP-7,8-diol-9,10-epoxide (BPDE). nih.gov In contrast, CYP3A4 is predominantly involved in the formation of BaP-3-ol, a detoxification product. nih.gov The expression of these enzymes can be induced by exposure to BaP and other polycyclic aromatic hydrocarbons (PAHs) through the activation of the aryl hydrocarbon receptor (AhR). nih.gov

Table 1: Major Benzo[a]pyrene (B130552) Metabolites Formed by Human Cytochrome P450 Isoforms

| CYP Isoform | Major Metabolites | Metabolic Role |

|---|---|---|

| CYP1A1 | BaP-7,8-dihydrodiol, BaP-9-ol, BaP-3-ol | Activation & Detoxification |

| CYP1B1 | BaP-7,8-dihydrodiol, BaP-9-ol | Activation |

| CYP2C19 | BaP-7,8-dihydrodiol, BaP-9-ol | Activation & Detoxification |

| CYP3A4 | BaP-3-ol, BaP-9-ol | Detoxification |

Epoxide Hydrolase Activities and Dihydrodiol Formation

Following the formation of epoxides by CYPs, microsomal epoxide hydrolase (mEH) plays a crucial role. oup.comnumberanalytics.com This enzyme catalyzes the hydrolysis of the highly reactive epoxides to form trans-dihydrodiols, which are less reactive and more water-soluble. numberanalytics.comresearchgate.net For example, mEH converts BaP-7,8-epoxide to BaP-7,8-dihydrodiol. nih.govoup.com

While this conversion is often a detoxification step, it is also a critical part of the bioactivation pathway of BaP. numberanalytics.com The resulting BaP-7,8-dihydrodiol is a substrate for a second round of oxidation by CYP enzymes, leading to the formation of the highly mutagenic diol-epoxides (BPDE). oup.commdpi.com The presence of epoxide hydrolase has been shown to stimulate the P450-dependent activation of BaP. acs.org

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Phase II conjugation reactions represent the final step in the metabolic detoxification of BaP and its metabolites. These reactions involve the addition of endogenous polar molecules to the functional groups introduced during Phase I metabolism, further increasing their water solubility and facilitating their excretion from the body. nih.govlbl.gov

Glucuronidation: This is a major Phase II pathway for BaP metabolites. osti.gov Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated BaP metabolites, such as phenols and dihydrodiols. researchgate.netnih.gov

Sulfation: Sulfotransferases (SULTs) are another group of Phase II enzymes that conjugate sulfate (B86663) groups to BaP metabolites. researchgate.net

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic BaP metabolites, including epoxides, playing a direct role in their detoxification. researchgate.net

In various non-human models, such as the Ictalurid catfish, Phase II conjugation is a significant route of BaP metabolism, with the majority of metabolites being excreted as conjugates. oup.com

Role of Aldo-Keto Reductases in Quinone Formation

An alternative pathway for the metabolic activation of BaP involves aldo-keto reductases (AKRs). researchgate.netpnas.org These enzymes catalyze the oxidation of PAH trans-dihydrodiols, such as BaP-7,8-dihydrodiol, to produce highly reactive and redox-active o-quinones, like BaP-7,8-dione. pnas.orgiarc.frnih.gov This process is NAD(P)+-dependent and diverts the dihydrodiols from the diol-epoxide pathway. pnas.org

The resulting o-quinones are electrophilic and can form DNA adducts. iarc.fr They are also redox-active and can participate in futile redox cycling, leading to the generation of reactive oxygen species (ROS) and oxidative DNA damage. nih.govacs.org This pathway has been observed in human lung cells and is considered a significant contributor to the carcinogenicity of BaP. nih.govnih.gov

Non-Enzymatic Biotransformation Processes in Model Organisms

While enzymatic reactions are the primary drivers of BaP metabolism, non-enzymatic processes can also contribute to its transformation. Research has indicated that certain molecules can mediate the non-enzymatic oxidation of BaP. For instance, 1,2-naphthoquinone (B1664529) has been shown to act as an electron transport component in the non-enzymatic oxidation of BaP, leading to the formation of quinones, phenols, and a dihydrodiol. osti.gov Furthermore, the interaction of BaP with light, particularly UV-A, can lead to the photochemical production of quinones, as observed in studies with the green alga Selenastrum capricornutum. nih.gov

Microbial Biodegradation and Bioremediation Studies in Environmental Systems

Microorganisms, including bacteria, fungi, and algae, play a crucial role in the degradation of BaP in the environment, a process central to bioremediation efforts. mdpi.comnih.gov These organisms possess diverse metabolic capabilities that enable them to break down this recalcitrant five-ring PAH. mdpi.com

Bacterial degradation of BaP often involves dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. researchgate.netjebas.org For example, Pannonibacter sp. JPA3 has been shown to degrade BaP, with BaP-4,5-dihydrodiol identified as an initial metabolite. rsc.org Several bacterial strains, including species of Pseudomonas and Rhodococcus, have demonstrated the ability to degrade a significant percentage of BaP. mdpi.com

Fungi are also effective in BaP degradation, typically employing cytochrome P450 monooxygenases and epoxide hydrolases, similar to mammalian systems, to form trans-dihydrodiols. researchgate.net Algal species, particularly green algae like Selenastrum capricornutum, can metabolize BaP to dihydrodiols and quinones. nih.gov The efficiency and pathway of degradation can be influenced by environmental factors such as light conditions. nih.gov

Table 2: Examples of Microorganisms Involved in Benzo[a]pyrene Degradation

| Microorganism Type | Species Example | Key Enzymes/Pathways | Degradation Efficiency |

|---|---|---|---|

| Bacteria | Pseudomonas aeruginosa PSA5 | Dioxygenases | 88% of 50 ppm BaP in 25 days mdpi.com |

| Bacteria | Rhodococcus sp. NJ2 | Dioxygenases | 47% of 50 ppm BaP in 25 days mdpi.com |

| Bacteria | Pannonibacter sp. JPA3 | Dioxygenase | 80% of 100 mg/L BaP in 35 days rsc.org |

| Fungi | (General) | Cytochrome P450 monooxygenase, Epoxide hydrolase | Formation of epoxy products researchgate.net |

| Algae | Selenastrum capricornutum | Dioxygenase pathway | Almost complete metabolism to dihydrodiols nih.gov |

Theoretical and Computational Chemistry Approaches in the Study of Benzo a Pyren 6 Ol, Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of molecules like Benzo(a)pyren-6-ol, acetate (B1210297). These methods solve the Schrödinger equation, or its approximations, to yield information about molecular orbitals, electron distribution, and geometric parameters such as bond lengths and angles.

The conformation of Benzo(a)pyren-6-ol, acetate is characterized by the largely planar pyrene (B120774) backbone, a common feature of PAHs, with the acetate group situated at the C6 position. The orientation of the acetate group relative to the aromatic ring system is a key conformational variable. Geometry optimization calculations, typically performed using methods like Hartree-Fock (HF) or more advanced correlated methods, can determine the most stable arrangement. For excited states, methods such as Configuration Interaction Singles (CIS) have been used to investigate the properties of related molecules like benzo[a]pyrene (B130552). tandfonline.com The planarity of the pyrene ring system is crucial for its interactions with other molecules, including biological macromolecules.

Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on general computational data for PAHs and acetate functional groups, as specific published data for this exact molecule is limited.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (aromatic) | Average bond length in the pyrene ring system | ~1.40 Å |

| C6-O | Bond length between the pyrene C6 and the ester oxygen | ~1.38 Å |

| O-C (acetyl) | Bond length between the ester oxygen and the acetyl carbon | ~1.35 Å |

| C=O (acetyl) | Bond length of the carbonyl group in the acetate | ~1.21 Å |

| C-C-C (aromatic) | Average bond angle within the pyrene rings | ~120° |

| C5-C6-C7 | Bond angle around the substitution point on the pyrene ring | ~120° |

| C6-O-C (acetyl) | Bond angle of the ester linkage | ~118° |

Density Functional Theory (DFT) Applications for Reactivity Prediction and Stability Analysis

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying PAHs due to its favorable balance of accuracy and computational cost. nih.govacs.org DFT calculations are widely used to predict the reactivity and stability of molecules by analyzing their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (Egap) is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com For this compound, the acetate group's electron-withdrawing nature can influence the electronic properties of the pyrene system compared to the parent phenol (B47542) (6-hydroxybenzo[a]pyrene) or B[a]P itself.

Computational studies on B[a]P have identified specific sites prone to chemical attack. For instance, calculations of the Average Local Ionization Energy (ALIE) have shown that the C6 carbon in benzo[a]pyrene has a low ALIE value, indicating its susceptibility to electrophilic and radical attack. nih.gov This inherent reactivity at the C6 position is consistent with the formation of derivatives like 6-hydroxybenzo[a]pyrene (B1212588) and, subsequently, this compound. researchgate.net DFT methods, often using functionals like B3LYP, are employed to calculate these reactivity descriptors. nih.govfrontiersin.org

Table 2: Representative Frontier Orbital Energies (HOMO/LUMO) and Energy Gaps for B[a]P and Related Compounds Note: Values are illustrative and depend on the specific DFT functional and basis set used. The trend shows how substitution can alter electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Inferred Stability |

|---|---|---|---|---|

| Benzo[a]pyrene (B[a]P) | -5.5 | -1.8 | 3.7 | High |

| 6-Hydroxybenzo[a]pyrene | -5.2 | -1.7 | 3.5 | Moderate |

| Benzo[a]pyren-6-ol, acetate | -5.4 | -1.9 | 3.5 | Moderate |

Molecular Modeling and Simulation of Intermolecular Recognition and Binding

Molecular modeling and simulations are used to explore how this compound interacts with other molecules, particularly biological targets like enzymes and DNA. These methods range from molecular docking, which predicts the preferred binding orientation of a molecule to a target, to molecular dynamics (MD) simulations, which simulate the movement and interaction of molecules over time.

The large, planar aromatic system of this compound makes it prone to non-covalent interactions, such as π–π stacking and van der Waals forces. aip.org These interactions are critical for its potential to intercalate between the base pairs of DNA, a mechanism associated with the mutagenicity of many PAHs. The acetate group at the C6 position can influence these interactions; its size may create steric hindrance, while its polar carbonyl group can participate in hydrogen bonding or dipole-dipole interactions.

Computational studies on related B[a]P metabolites, such as benzo[a]pyrene-7,8-dione, have used first-principles calculations to investigate the formation of both covalent adducts and stable non-covalent complexes with DNA nucleobases. aip.org Similarly, molecular docking has been used to model the interaction of B[a]P with the active site of metabolic enzymes like dioxygenase, helping to explain the initial sites of oxidation. rsc.org Such approaches could be applied to this compound to predict its binding affinity and orientation within the active sites of hydrolytic enzymes (esterases) that may metabolize it.

Computational Prediction of Metabolic Transformations and Product Distributions

Computational methods are valuable for predicting the metabolic fate of foreign compounds. For this compound, this involves predicting its transformation into other metabolites within a biological system. The primary metabolic pathway for this compound is likely hydrolysis of the ester bond to yield 6-hydroxybenzo[a]pyrene and acetic acid.

Once formed, 6-hydroxybenzo[a]pyrene is subject to further metabolic reactions. Molecular orbital calculations on the isomeric phenols of B[a]P have suggested that 6-hydroxybenzo[a]pyrene has a high tendency to form an oxyradical. researchgate.net This reaction could represent a deactivating pathway, potentially competing with other metabolic routes that lead to more reactive species. researchgate.net

The metabolism of PAHs is complex, often involving multiple enzymatic steps. iarc.fr Computational models can help predict the likelihood of different pathways. For example, studies predict the formation of various oxidized products from B[a]P, including epoxides, dihydrodiols, and quinones. nih.govresearchgate.net One experimental study demonstrated that the one-electron oxidation of B[a]P can directly produce 6-acetoxybenzo[a]pyrene, suggesting a potential formation route that does not proceed via the phenol. researchgate.net Computational toxicology platforms can integrate predictions of metabolic transformations with reactivity models to forecast the formation of potentially reactive metabolites. wustl.edu

Table 3: Computationally Predicted Metabolic Pathways for this compound

| Transformation Step | Reactant | Predicted Product(s) | Computational Approach |

|---|---|---|---|

| Ester Hydrolysis | This compound | 6-Hydroxybenzo[a]pyrene + Acetic Acid | Modeling with esterase enzymes |

| Radical Formation | 6-Hydroxybenzo[a]pyrene | 6-oxy-Benzo[a]pyrene radical | Molecular orbital calculations researchgate.net |

| Further Oxidation | 6-Hydroxybenzo[a]pyrene | Benzo[a]pyrene-diones (e.g., 1,6- and 3,6-diones) | DFT calculations of reaction pathways researchgate.net |

| Direct Formation | Benzo[a]pyrene | Benzo[a]pyren-6-ol, acetate | Modeling of one-electron oxidation reactions researchgate.net |

Advanced Laboratory Research Applications and Innovative Models Utilizing Benzo a Pyren 6 Ol, Acetate

Development of Chemical Reference Standards for Analytical Method Calibration

In the field of analytical chemistry, particularly in environmental and toxicological monitoring, the accuracy and reliability of quantitative measurements are paramount. Benzo(a)pyren-6-ol, acetate (B1210297), as a stable, purified derivative of a BaP metabolite, is ideally suited for use as a chemical reference standard. fujifilm.com Reference standards are materials of known purity and concentration used to calibrate analytical instruments, validate methodologies, and ensure the comparability of data across different laboratories.

The parent compound, BaP, is a ubiquitous environmental pollutant, and its presence in air, water, soil, and food is strictly regulated and monitored. inchem.orgnih.govmdpi.com Analysis typically involves detecting not just BaP but also its various metabolites, as these transformation products are often the biologically active agents. nih.govinchem.org The synthesis of specific, purified BaP metabolites, such as phenols, dihydrodiols, and their derivatives like acetates, provides the necessary reference materials for this work. nih.gov

Benzo(a)pyren-6-ol, acetate can be used to create calibration curves for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). brieflands.comresearchgate.net By running a series of known concentrations of the standard, analysts can establish a reliable relationship between the instrument's response and the amount of the compound present. This calibration is essential for accurately quantifying the levels of the corresponding metabolite, Benzo(a)pyren-6-ol, in complex biological or environmental samples. The use of such standards is a foundational component of quality control in analytical laboratories, ensuring that methods for detecting carcinogenic PAH metabolites meet rigorous performance criteria. sigmaaldrich.com

In Vitro and Ex Vivo Biological Model Systems for Mechanistic Investigations

To understand how BaP exerts its toxic effects, researchers rely on various biological model systems. These models allow for detailed investigation into the metabolic activation, detoxification pathways, and cellular responses initiated by BaP and its metabolites. This compound is utilized in these systems as a specific probe to study the biological consequences of the formation of its parent phenol (B47542), 6-hydroxybenzo(a)pyrene.

Non-Human Cell Line and Tissue Culture Applications

Non-human in vitro models, such as isolated rat hepatocytes and hepatic microsomes, have been instrumental in elucidating the metabolic pathways of BaP. nih.govcapes.gov.br These systems have demonstrated that BaP is metabolized by cytochrome P450 (CYP) enzymes into a variety of products, including phenols, quinones, and dihydrodiols. inchem.orgnih.gov Specifically, studies using rat hepatic microsomes have identified 3-hydroxy BaP and 9-hydroxy BaP as major mono-hydroxylated metabolites. nih.gov

The use of specific cell lines, like the AML12 mouse liver cell line, allows for targeted investigations into the effects of BaP and its metabolites on cellular processes such as oxidative stress. nih.gov In these experiments, researchers can introduce compounds like this compound directly to the cell culture to bypass the initial metabolic steps and isolate the effects of the 6-hydroxy metabolite. This approach helps to distinguish the toxicity contribution of individual metabolic products from that of the parent compound.

Furthermore, studies on isolated adult rat hepatocytes show that BaP is converted into both ethyl acetate-soluble metabolites (including various phenols and dihydrodiols) and water-soluble conjugates. capes.gov.br These models reveal that the distribution of metabolites between the cells and the surrounding medium varies significantly, with monohydroxybenzo(a)pyrenes tending to accumulate intracellularly. capes.gov.br Using the acetate derivative in such a system can help in studying the transport, conjugation, and ultimate fate of the 6-hydroxy metabolite within the cell.

Advanced Organoid Culture Models for Metabolic and Interaction Studies

Organoids represent a significant advancement over traditional 2D cell cultures. These three-dimensional (3D) structures are derived from stem cells and self-assemble into formations that replicate the structure, cellular composition, and function of the organ of origin. mdpi.comnih.govresearchgate.net This makes them superior models for studying tissue-specific metabolism and toxicity of xenobiotics like BaP.

Recent research has utilized human organoids derived from gastric, pancreatic, liver, colon, and kidney tissues to investigate the metabolic activation of BaP. mdpi.comnih.gov These studies confirmed that all tested organoid types can metabolize BaP, as evidenced by the upregulation of xenobiotic-metabolizing enzyme genes like CYP1A1 and the detection of key metabolites. mdpi.comcam.ac.uk While these studies focused on metabolites like BaP-t-7,8-dihydrodiol and BaP-tetrol-l-1, the established metabolic competency of organoids makes them an ideal platform for detailed studies of the entire metabolic profile of BaP, including the formation of various phenols like Benzo(a)pyren-6-ol.

The data below, derived from a study on human tissue organoids, illustrates the tissue-specific differences in BaP metabolism, highlighting the value of these models. mdpi.com The varying levels of metabolite formation underscore the importance of using organ-specific models to understand potential target organ toxicity. Introducing this compound into these organoid cultures would allow researchers to investigate the specific downstream effects and detoxification pathways of this metabolite in a human-relevant, tissue-specific context.

| Organoid Type | Key Finding | Metabolite Formation (Relative Levels) | DNA Adduct Formation (Relative Levels) |

|---|---|---|---|

| Gastric | Most susceptible to BaP cytotoxicity. | Moderate | Moderate |

| Pancreatic | Formed the highest levels of DNA adducts. | High | High |

| Liver (Undifferentiated) | Also showed high levels of DNA adduct formation. | High | High |

| Colon | Lowest responses in metabolite and DNA adduct formation. | Low | Low |

| Kidney | Highest upregulation of the CYP1A1 enzyme gene. | Moderate-High | Moderate |

Methodological Innovations in Chemical Analysis for Environmental and Biological Monitoring Research

The detection and quantification of BaP and its metabolites, including phenols like Benzo(a)pyren-6-ol, in environmental and biological matrices present significant analytical challenges due to their low concentrations and the complexity of the samples. Continuous innovation in analytical chemistry is crucial for improving the sensitivity, specificity, and efficiency of these measurements.

High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence (FLD) or ultraviolet (UV) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorse techniques for PAH analysis. nih.govresearchgate.netcdc.govmdpi.com HPLC is particularly effective for separating BaP metabolites generated in in vitro enzymatic systems. nih.gov GC-MS provides high selectivity and is widely used for analyzing BaP in various food and environmental samples. brieflands.comresearchgate.net

Recent methodological innovations have focused on streamlining the sample preparation process, which is often the most time-consuming and error-prone step. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been successfully adapted for extracting BaP from complex matrices like bread. brieflands.comnih.gov This method significantly reduces solvent usage and sample preparation time compared to traditional techniques like Soxhlet extraction. nih.gov

Another key innovation is the use of Solid-Phase Microextraction (SPME). This solvent-free technique involves exposing a coated fiber to the sample, where analytes partition onto the fiber. The fiber is then directly transferred to the GC inlet for analysis. SPME has been validated for the rapid analysis of BaP in vegetable oils, offering excellent sensitivity and repeatability. researchgate.net These advanced extraction and cleanup methods, combined with highly sensitive detection by mass spectrometry (e.g., LC-MS/MS), enable the reliable monitoring of BaP metabolites at trace levels. rsc.org

| Method | Sample Matrix | Key Features | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| GC-MS with QuEChERS | Bread | Fast and simple extraction; reduced matrix effects. | 0.5 ng/g | 95-120% | nih.gov |

| SPME-GC-MS | Vegetable Oils | Solvent-free extraction; rapid analysis. | 0.46 µg/kg | Not Reported | researchgate.net |

| HPLC-FLD | Edible Oils | Official method for BaP; requires extensive cleanup (SPE). | ~0.5 µg/kg | >80% | mdpi.com |

| LC-MS/MS | Urine (for 3-OHBaP) | High sensitivity and selectivity for metabolites. | Not specified | Not specified | rsc.org |

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics of BENZO(a)PYREN-6-OL, ACETATE for structural confirmation?

- Methodological Answer : Confirm the compound’s structure using a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, focus on the acetate group’s proton signal (~2.1 ppm for CH₃) and aromatic protons (6.5–8.5 ppm). HRMS should match the molecular formula C₂₂H₁₄O₂ (calculated exact mass). Cross-reference spectral databases like SciFinder or Reaxys to validate against published data .

Q. How can researchers synthesize this compound under simplified conditions?

- Methodological Answer : Adapt the protocol for ethyl benzoylacetate synthesis ( ), replacing benzoyl chloride with benzo[a]pyren-6-ol. Use a non-dry solvent system (e.g., ethanol/water) and avoid metallic sodium by substituting with safer bases like sodium hydroxide. Monitor esterification via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via column chromatography .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Employ HPLC with fluorescence detection (HPLC-FLD) as validated for benzo[a]pyrene analysis ( ). Use a C18 column, mobile phase of acetonitrile/water (70:30), and excitation/emission wavelengths of 294/404 nm. Validate with spiked recovery experiments (85–110% recovery range) .

Advanced Research Questions

Q. How does the acetate group influence the metabolic activation of BENZO(a)PYREN-6-OL compared to its parent compound?

- Methodological Answer : Investigate metabolic pathways using in vitro cytochrome P450 assays (e.g., rat liver microsomes). Compare the formation of DNA adducts (via ³²P-postlabeling) between benzo[a]pyren-6-ol and its acetate derivative. The acetate may delay hydrolysis, altering adduct kinetics. Reference mechanistic studies on benzo[a]pyrene’s tumorigenicity ( ) .

Q. What experimental design optimizes the photocatalytic degradation of this compound in environmental samples?

- Methodological Answer : Design a Taguchi orthogonal array (e.g., L9) to test variables: catalyst type (TiO₂ vs. ZnO), UV intensity, and pH. Quantify degradation via HPLC-FLD and assess intermediates using LC-MS/MS. Statistical analysis (ANOVA) identifies dominant factors, as demonstrated in ’s food matrix studies .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodological Answer : Conduct accelerated stability studies in solvents like DMSO, methanol, and acetonitrile at 4°C, 25°C, and 40°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days. Use Arrhenius modeling to predict shelf-life. Avoid acetone due to potential incompatibility ( ) .

Data Contradiction & Resolution

Q. How to resolve discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer : Perform a systematic review using Web of Science or Scopus to identify variability sources (e.g., exposure duration, model organisms). Replicate key studies under controlled conditions, emphasizing OECD guidelines. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity and publication bias .

Research Pathway Development

Q. How to trace the evolution of this compound’s environmental impact assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.